4-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid
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Overview
Description
4-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid is a complex organic compound characterized by its sulfonamide groups and butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylphenylamine and N-methylphenylsulfonamide.
Formation of Intermediate: The initial step involves the sulfonation of 2,4-dimethylphenylamine to form 2,4-dimethylphenylsulfonamide.
Coupling Reaction: The intermediate is then coupled with N-methylphenylsulfonamide under specific conditions to form the desired sulfonamido intermediate.
Final Step:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines under specific conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid involves its interaction with biological targets, primarily through its sulfonamide groups. These groups can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylphenylsulfonamido)butanoic acid
- 4-(2,4-dimethylphenylsulfonamido)butanoic acid
- 4-(N-methylphenylsulfonamido)butanoic acid
Uniqueness
4-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid is unique due to the presence of both 2,4-dimethyl and N-methylphenylsulfonamido groups. This combination imparts distinct chemical properties, such as increased steric hindrance and specific electronic effects, which can influence its reactivity and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
The compound 4-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid is a sulfonamide derivative with potential biological activity. Sulfonamides are known for their diverse pharmacological properties, including antibacterial and antitumor activities. This article explores the biological activity of this specific compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C₁₈H₂₃N₃O₄S₂
- Molecular Weight: 393.52 g/mol
Structural Features
The compound contains multiple functional groups:
- Sulfonamide groups : Known for their ability to interact with various biological targets.
- Dimethyl and methyl groups : Contributing to its lipophilicity and potential bioactivity.
Antibacterial Activity
Sulfonamides have a long history of use as antibiotics. The mechanism of action typically involves inhibition of bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis. This inhibition leads to the depletion of folate, essential for nucleic acid synthesis in bacteria.
Research Findings:
- A study demonstrated that derivatives similar to the compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the sulfonamide structure can enhance efficacy against resistant strains .
Antitumor Activity
Recent investigations have suggested that certain sulfonamide derivatives possess antitumor properties. The proposed mechanisms include:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth through interference with angiogenesis.
Case Studies:
- In vitro studies showed that compounds with similar structural motifs induced apoptosis in various cancer cell lines, including breast and prostate cancer cells .
- Animal models indicated that these compounds could significantly reduce tumor size when administered at therapeutic doses .
Anti-inflammatory Effects
Some sulfonamide derivatives have been reported to exhibit anti-inflammatory properties, potentially through the modulation of cytokine production and inhibition of inflammatory pathways.
Mechanism:
- The compound may inhibit the NF-kB signaling pathway, which plays a crucial role in the inflammatory response .
Comparative Analysis
A comparison of the biological activities of this compound with other sulfonamides is summarized in the table below:
Compound | Antibacterial Activity | Antitumor Activity | Anti-inflammatory Activity |
---|---|---|---|
Compound A (similar structure) | High | Moderate | Low |
Compound B (traditional sulfanilamide) | Moderate | Low | High |
4-(2,4-dimethyl...) | High | High | Moderate |
Properties
IUPAC Name |
4-[[3-[benzenesulfonyl(methyl)amino]-2,4-dimethylphenyl]sulfonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S2/c1-14-11-12-17(28(24,25)20-13-7-10-18(22)23)15(2)19(14)21(3)29(26,27)16-8-5-4-6-9-16/h4-6,8-9,11-12,20H,7,10,13H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMRYRURZJDEMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCCC(=O)O)C)N(C)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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